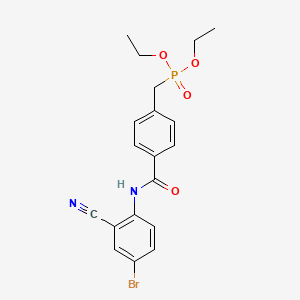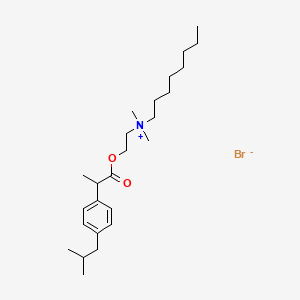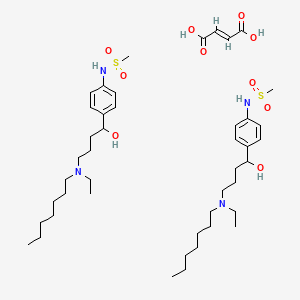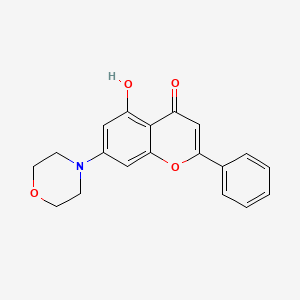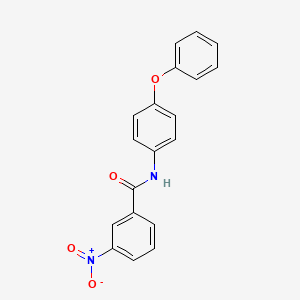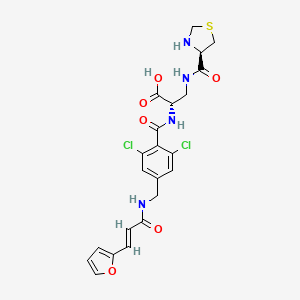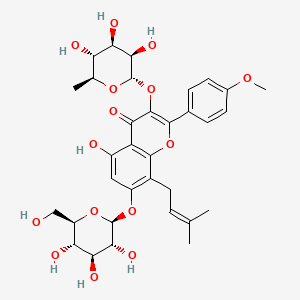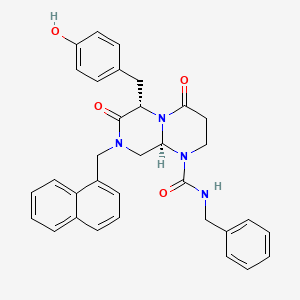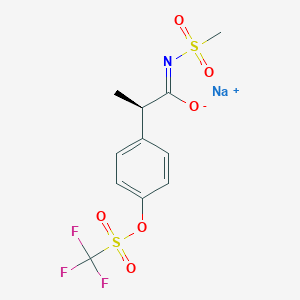
Ladarixin (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DF 2156A involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not publicly disclosed, but it generally involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of DF 2156A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The production is carried out under Good Manufacturing Practices to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
DF 2156A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
DF 2156A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study chemokine receptor interactions and signaling pathways.
Biology: Used to investigate the role of chemokine receptors in cell migration and inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as chronic obstructive pulmonary disease and asthma.
Industry: Used in the development of new anti-inflammatory drugs
Mechanism of Action
DF 2156A exerts its effects by binding to the chemokine receptors CXCR1 and CXCR2. This binding is stabilized by a network of polar interactions, including a direct ionic bond with Lysine 99 on CXCR1 and Aspartic acid 293 on CXCR2. By acting as a non-competitive allosteric inhibitor, DF 2156A blocks the signal transduction leading to chemotaxis without altering the binding affinity of natural ligands .
Comparison with Similar Compounds
DF 2156A is unique in its dual inhibition of both CXCR1 and CXCR2, making it more effective in blocking chemokine receptor-mediated responses compared to other inhibitors that target only one receptor. Similar compounds include:
Reparixin: Another CXCR1 and CXCR2 inhibitor but with different pharmacokinetic properties.
SB 225002: A selective CXCR2 antagonist with different binding characteristics
DF 2156A stands out due to its optimal pharmacokinetic profile and high selectivity for CXCR1 and CXCR2 .
Properties
CAS No. |
865625-56-5 |
|---|---|
Molecular Formula |
C11H12F3NNaO6S2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
sodium;methylsulfonyl-[(2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoyl]azanide |
InChI |
InChI=1S/C11H12F3NO6S2.Na/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/t7-;/m1./s1 |
InChI Key |
YMGBYLZZAUVODU-OGFXRTJISA-N |
SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)[N-]S(=O)(=O)C.[Na+] |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na] |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C.[Na] |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DF-2156A; DF2156A; DF 2156A; DF-2156; DF2156; DF 2156; Ladarixin Sodium. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


